![molecular formula C7H8O2 B8694726 6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B8694726.png)
6-Oxabicyclo[3.2.1]oct-3-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[3.2.1]oct-3-en-7-one is a bicyclic lactone with the molecular formula C7H8O2. This compound is known for its unique structure, which includes a fused ring system with an oxygen atom. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one typically involves the Diels-Alder reaction between furan and maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]oct-3-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Oxabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
6-oxabicyclo[3.2.1]octan-7-one: A similar bicyclic lactone with a saturated ring system.
6-azabicyclo[3.2.1]oct-3-en-7-one: A bicyclic compound with a nitrogen atom in the ring system.
Uniqueness
6-Oxabicyclo[3.2.1]oct-3-en-7-one is unique due to its specific ring structure and the presence of an oxygen atom, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(1S,5S)-6-oxabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2/t5-,6+/m0/s1 |
InChI Key |
TVEXGJYMHHTVKP-NTSWFWBYSA-N |
Isomeric SMILES |
C1C=C[C@@H]2C[C@H]1C(=O)O2 |
Canonical SMILES |
C1C=CC2CC1C(=O)O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
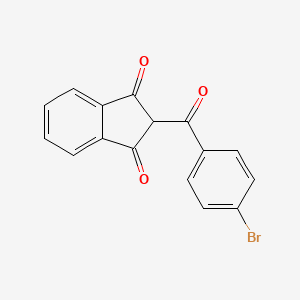
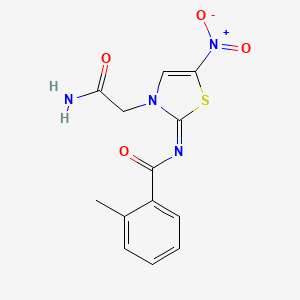
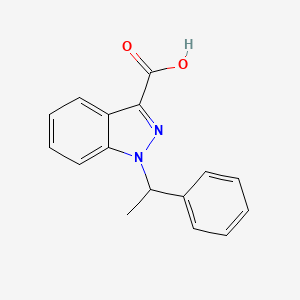
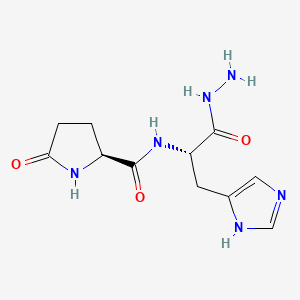
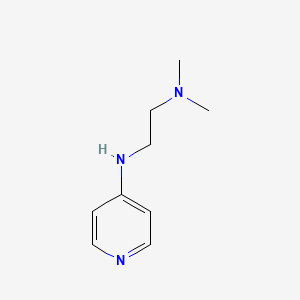
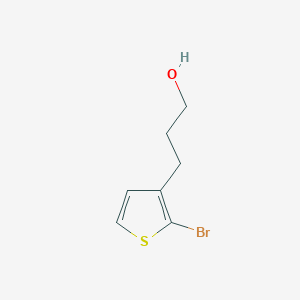
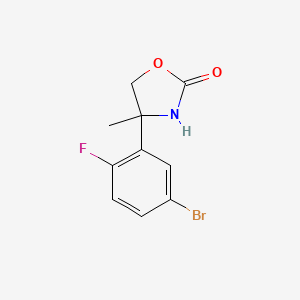
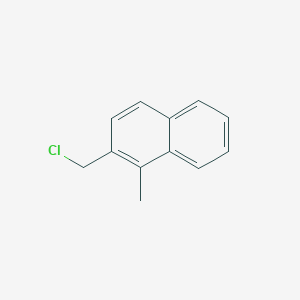
![2-Benzyl-2-azaspiro[4.5]decan-8-one](/img/structure/B8694695.png)
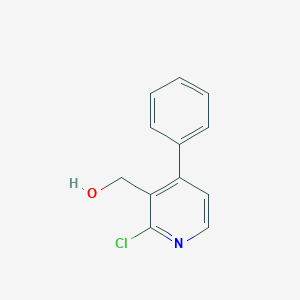
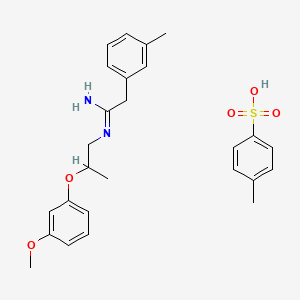
![8-Bromothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8694712.png)
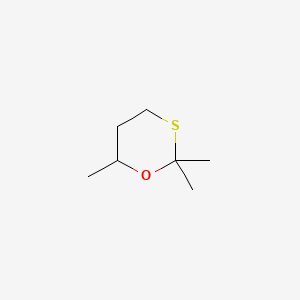
![N-[3-(4-Hydroxyphenyl)propyl]acetamide](/img/structure/B8694731.png)
